N-(2-chlorobenzyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a methylphenyl group attached to the triazole ring
Preparation Methods
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with hydrazine hydrate and formaldehyde to yield the desired triazole compound. The reaction conditions typically involve refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while reduction of the triazole ring can yield a dihydrotriazole compound. Substitution reactions can occur at the chlorophenyl or methylphenyl groups, leading to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring system is a versatile scaffold for the development of new chemical entities.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. It is being explored for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Triazole derivatives are used in the development of agrochemicals, dyes, and other industrial products due to their stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in bacteria or fungi, leading to their death. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also contain the triazole ring but differ in their substituents and overall structure.
Fluconazole: A triazole antifungal agent used to treat fungal infections. It has two triazole rings and a difluorophenyl group.
Itraconazole: Another antifungal agent with a triazole ring and a dioxolane ring. It is used to treat a variety of fungal infections.
Voriconazole: A broad-spectrum antifungal agent with a triazole ring and a fluoropyrimidine group.
The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C18H17ClN4O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(hydroxymethyl)-2-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-6-8-14(9-7-12)23-21-16(11-24)17(22-23)18(25)20-10-13-4-2-3-5-15(13)19/h2-9,24H,10-11H2,1H3,(H,20,25) |
InChI Key |
WXPAFWBBMBBNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.